Tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate is a significant compound in medicinal chemistry, primarily known for its role as an intermediate in the synthesis of various biologically active molecules. The compound has the following characteristics:
This compound is classified under carbamates, which are esters or salts of carbamic acid. Its structure includes a tert-butyl group, a dimethylamino piperidine moiety, and a methoxy-substituted phenyl group, contributing to its potential biological activity.
The synthesis of tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate typically involves several chemical transformations:
These methods highlight the compound's role as a versatile intermediate in synthetic pathways for biologically active compounds, such as omisertinib (AZD9291) .
The molecular structure of tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate can be described as follows:
The InChI representation provides insight into its connectivity:
This formula indicates the complexity and diversity of functional groups within the molecule .
Tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate participates in various chemical reactions:
These reactions underline the compound's utility in synthetic organic chemistry.
The physical and chemical properties of tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate include:
Property | Value |
---|---|
Molecular Weight | 418.5 g/mol |
Purity | 95% - 97% |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties indicate that the compound is suitable for various laboratory applications and formulations .
Tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate finds applications in several scientific domains:
The molecule integrates three strategically significant domains that confer unique physicochemical and biological properties:
tert-Butyloxycarbonyl (Boc) Protecting Group: This moiety enhances molecular stability and modulates lipophilicity (predicted LogP = 3.6971) [1]. The Boc group's steric bulk influences conformational behavior of the carbamate linkage while providing synthetic handle for deprotection in prodrug strategies. Its electron-donating characteristics affect electron density distribution across the phenyl ring, potentially influencing π-stacking interactions with biological targets.
4-(Dimethylamino)piperidine Scaffold: Positioned at the meta-position of the central phenyl ring, this motif contributes to conformational flexibility and basicity (predicted pKa ~12.53) [5]. The tertiary amine enables protonation at physiological pH, enhancing water solubility and creating salt-bridge capabilities with target proteins. The piperidine ring's chair-boat transitions allow adaptive binding in enzymatic pockets, particularly relevant for G-protein coupled receptors and kinase allosteric sites [5].
Acrylamide Warhead: The electron-deficient alkene (prop-2-enamido) exhibits pronounced electrophilicity, enabling Michael addition reactions with biological nucleophiles. This moiety's reactivity (bond length alternation, LUMO energy) facilitates covalent bond formation with cysteine thiols in target proteins—a critical feature for irreversible enzyme inhibition strategies in oncology therapeutics [3] [5].
Table 1: Structural Motifs and Their Functions
Structural Element | Chemical Properties | Functional Role |
---|---|---|
tert-Butoxycarbonyl (Boc) | LogP contribution: +1.2 | Stability enhancement, lipophilicity modulator |
4-(Dimethylamino)piperidine | pKa ~12.53, TPSA: 16.1 Ų | Conformational flexibility, basicity for target engagement |
Acrylamide (prop-2-enamido) | Michael acceptor (f = 0.75) | Covalent binding to cysteine residues |
Methoxy-phenyl linker | Electron-donating (σ = -0.27) | Steric orientation, electronic modulation |
The synergistic integration of these domains creates a molecule with calculated topological polar surface area (TPSA) of 83.14 Ų and moderate membrane permeability, positioning it favorably for central nervous system penetration. The ortho-methoxy group further influences the dihedral angle between carbamate and phenyl planes, potentially affecting binding pocket accommodation in biological targets [1] [5].
This compound exemplifies contemporary covalent inhibitor design strategies with applications across several therapeutic domains:
Kinase Inhibition Platforms: The molecule serves as a key precursor in synthesizing irreversible epidermal growth factor receptor (EGFR) inhibitors. The acrylamide moiety enables covalent bond formation with Cys797 residue located in EGFR's ATP-binding pocket. This mechanism provides sustained target suppression, overcoming resistance mutations seen in reversible inhibitors. The dimethylaminopiperidine fragment extends toward the hydrophobic back pocket, enhancing selectivity against mutant EGFR variants while the Boc-protected carbamate maintains optimal solubility during cellular uptake [5].
Chemical Biology Probes: Researchers exploit the compound's fluorescence-quenching capabilities (due to tertiary amine and extended conjugation) to develop activity-based protein profiling reagents. Conversion to fluorescent derivatives allows real-time monitoring of target engagement kinetics in cellular models. The Boc group's orthogonal deprotection enables modular attachment of reporter tags without compromising the acrylamide's reactivity [1] [7].
Computationally-Guided Optimization: Molecular docking simulations leverage the compound's structural flexibility (6 rotatable bonds) to predict binding modes in protein targets. Predicted aqueous solubility (LogS = -4.82) and intestinal permeability (Caco-2 Papp = 12.7 × 10⁻⁶ cm/s) parameters inform lead optimization strategies. The molecule serves as a starting point for:
Table 2: Key Computational and Experimental Parameters
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 418.53 g/mol | Rule-of-Five compliance |
H-bond Acceptors | 6 | Solubility/permeability balance |
H-bond Donors | 2 | Membrane penetration capability |
Rotatable Bonds | 6 | Conformational flexibility |
TPSA | 83.14 Ų | Moderate cell permeability |
LogP (calc.) | 3.6971 | Favorable lipid bilayer partitioning |
Synthetic Accessibility | 4.2/10 | Moderate complexity |
These applications demonstrate the compound's versatility as a privileged scaffold in targeted covalent inhibitor development, particularly against oncogenic kinases where conventional ATP-competitive agents face resistance challenges [3] [5] [7].
The compound's scientific trajectory reflects evolving paradigms in covalent drug discovery:
Early Development (2016-2018): The molecule first appeared in patent literature circa 2016 as a key intermediate in azabicyclo derivatives targeting EGFR-driven malignancies. Initial synthetic routes focused on sequential Buchwald-Hartwig amination for piperidine-phenyl coupling, followed by acryloylation of the aniline nitrogen. Early research recognized the strategic advantage of combining irreversible warheads with allosteric piperidine modulation to address kinase mutation profiles [5].
Commercialization Phase (2018-2022): Specialty chemical suppliers began offering the compound circa 2018 (as validated by REACH pre-registration expiration June 2018), initially at premium prices ($139-210/gram) with limited quantities. Key suppliers emerged in China's pharmaceutical hubs (Suzhou, Shanghai), reflecting regional expertise in complex heterocyclic synthesis. Packaging innovations addressed hazardous material concerns through "excepted quantity" provisions (1g units for Class 6.1 materials) to facilitate global research distribution [3] [5].
Current Research Directions (2022-Present): Recent investigations focus on:
Table 3: Evolution of Research and Commercial Development
Timeline | Key Developments | Research Focus |
---|---|---|
2016-2018 | Patent filings for azabicyclo derivatives | Covalent EGFR inhibitor platforms |
2018-2020 | Commercial catalog listing (≥95% purity) | Chemical probe development |
2020-2022 | Process optimization (cost reduction to $34/100mg) | Structure-activity relationship expansion |
2022-Present | Deuterated analogs & PROTAC conjugates | Targeted degradation platforms |
The compound exemplifies modern fragment-based drug design principles, evolving from specialized intermediate to versatile pharmacological core structure. Current investigations increasingly leverage its modularity for bifunctional molecule construction, particularly in targeted protein degradation platforms where its balanced physicochemical properties enable cellular entry while maintaining target engagement specificity [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7